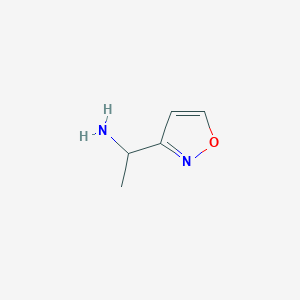

1-(Isoxazol-3-yl)ethanamine

Description

Properties

IUPAC Name |

1-(1,2-oxazol-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-4(6)5-2-3-8-7-5/h2-4H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDFNSNRUEHXXNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NOC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008985-14-5 | |

| Record name | 1-(1,2-oxazol-3-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Isoxazol-3-yl)ethanamine can be synthesized through various methods. One common approach involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds. Another method includes the condensation of hydroxylamine with β-diketones or their synthetic equivalents, which contain a three-carbon 1,3-di-electrophilic fragment with sp or sp2 hybridized carbon atoms .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(Isoxazol-3-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized isoxazole derivatives, while substitution can introduce new functional groups to the isoxazole ring.

Scientific Research Applications

1-(Isoxazol-3-yl)ethanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(Isoxazol-3-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(Isoxazol-3-yl)ethanamine with structurally related heterocyclic amines, focusing on molecular properties, structural differences, and applications.

Table 1: Structural and Functional Comparison of this compound and Analogues

Key Comparisons:

Heterocycle Influence: Isoxazole (C₃H₃NO): Provides moderate electron-withdrawing effects due to oxygen and nitrogen atoms, influencing reactivity and binding interactions. 1,3,4-Oxadiazole (C₂H₂N₂O): Contains two nitrogen atoms, enhancing hydrogen-bonding capacity and metabolic stability compared to isoxazole . Indazole (C₇H₆N₂): A fused bicyclic system with increased aromaticity, often improving affinity for biological targets (e.g., kinase inhibitors) .

Substituent Effects :

- Hydrochloride Salts (e.g., ): Improve aqueous solubility, critical for formulation and bioavailability.

- Lipophilic Groups (e.g., phenyl in ): Enhance membrane permeability but may reduce solubility.

- N-Methylation (): Reduces polarity and increases metabolic stability by blocking primary amine oxidation.

Safety and Handling :

- Compounds like 2-[(5-Methyl-3-isoxazolyl)methoxy]-3-phenyl-1-propanamine () require stringent safety protocols (e.g., immediate decontamination), suggesting similar precautions for isoxazole derivatives .

Applications :

- Isoxazole derivatives are prevalent in agrochemicals and pharmaceuticals due to their balanced electronic properties.

- Oxadiazole and indazole analogues are often used in high-throughput screening for enzyme inhibitors or receptor ligands .

Research Findings and Limitations

- Synthetic Challenges : While highlights methods for synthesizing copper-Schiff base complexes, the exact synthetic route for this compound remains unspecified. However, analogous procedures involving condensation or cyclization reactions are likely applicable.

- Safety Data : The hydrochloride salts (e.g., ) emphasize hazards such as skin/eye irritation, underscoring the need for proper PPE during handling .

- Computational Studies : and discuss density-functional theory (DFT) methods for predicting thermochemical properties, which could aid in optimizing the electronic profile of isoxazole derivatives .

Biological Activity

1-(Isoxazol-3-yl)ethanamine is a chemical compound that belongs to the isoxazole family, known for its diverse biological activities. This article explores its synthesis, biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound features a five-membered isoxazole ring with an ethanamine substituent. The synthesis of this compound can be achieved through several methods, including:

- 1,3-Dipolar Cycloaddition : This method involves the reaction of nitrile oxides with unsaturated compounds.

- Condensation Reactions : Hydroxylamine can be condensed with β-diketones or their equivalents to form isoxazole derivatives.

These synthetic routes can be optimized for yield and purity, utilizing various catalysts and reaction conditions .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. A case study involving synthesized isoxazole derivatives demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) were measured for several compounds, showing promising results compared to standard antibiotics like ciprofloxacin .

| Compound | S. pyogenes (MIC mg/mL) | S. aureus (MIC mg/mL) | P. aeruginosa (MIC mg/mL) | B. subtilis (MIC mg/mL) |

|---|---|---|---|---|

| 1k | 10.9 | 10.9 | 12.1 | 10.3 |

| 2k | 10.2 | 10.9 | 11.2 | 10.4 |

| Ciprofloxacin | 7.5 | 8.6 | 9.0 | 7.45 |

Anticancer Activity

In vitro studies have also indicated that derivatives of isoxazoles exhibit anticancer properties, particularly through mechanisms involving DNA photocleavage and apoptosis induction in cancer cells . The ability of these compounds to interact with DNA suggests potential applications in cancer therapy.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit certain enzymes crucial for bacterial survival or cancer cell proliferation.

- Receptor Modulation : It can bind to receptors, altering their activity and leading to various biological responses.

The exact pathways remain under investigation, but preliminary data suggest that the unique structure of the isoxazole ring plays a critical role in its biological activity .

Therapeutic Applications

Given its diverse biological activities, this compound has potential applications in:

- Antimicrobial Agents : Development of new antibiotics targeting resistant strains.

- Anticancer Drugs : Exploration as a therapeutic agent in oncology.

- Pharmaceutical Intermediates : Utilization in the synthesis of more complex medicinal compounds.

Q & A

Basic: What are the recommended synthetic routes for 1-(Isoxazol-3-yl)ethanamine in laboratory settings?

A two-step approach is commonly employed:

- Step 1 : Condensation of isoxazole-3-carbaldehyde with nitroethane under acidic conditions to form the nitroalkene intermediate.

- Step 2 : Catalytic hydrogenation using a nickel catalyst in methanol/water to reduce the nitro group to the primary amine .

Alternative methods include reductive amination of isoxazole-3-carbaldehyde with ammonium acetate and sodium cyanoborohydride in methanol . Optimize reaction pH (3–4) and temperature (10–15°C) to minimize side products like imine oligomers .

Basic: Which analytical techniques are critical for structural confirmation?

- NMR Spectroscopy : Use - and -NMR to verify the isoxazole ring protons (δ 6.5–8.5 ppm) and ethanamine chain (δ 1.2–1.5 ppm for CH, δ 2.8–3.2 ppm for CH) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 112 for [M+H]) and fragmentation patterns using ESI-MS .

- HPLC : Monitor purity (>95%) with a C18 column, acetonitrile/water mobile phase, and UV detection at λ = 260–300 nm .

Basic: What safety protocols are essential for handling this compound?

- Exposure Control : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation and skin contact due to potential acute toxicity (GHS Category 4) .

- Storage : Keep in amber glass bottles at –20°C under inert gas (N) to prevent oxidation .

- Decomposition : Avoid strong oxidizers (e.g., HNO), which may generate toxic NO gases .

Advanced: How can density functional theory (DFT) optimize the electronic properties of this compound?

- Methodology : Apply hybrid functionals (e.g., B3LYP) with exact exchange terms to model the isoxazole ring’s aromaticity and amine group’s nucleophilicity. Use basis sets like 6-31G(d,p) for geometry optimization .

- Outputs : Calculate HOMO-LUMO gaps (e.g., ~4.5 eV) to predict reactivity in nucleophilic substitutions or cycloadditions . Validate with experimental UV-Vis spectra (λ ≈ 280 nm) .

Advanced: What role does this compound play as a building block in medicinal chemistry?

- Cholinergic Inhibitors : Incorporate into imidazolidine-trione scaffolds to target acetylcholinesterase (e.g., IC values < 10 µM via Structure-Activity Relationship studies) .

- Benzimidazole Derivatives : Couple with trifluoromethylphenyl groups via thiourea cyclization to develop protease inhibitors .

Advanced: How to resolve contradictions in reported reaction yields for its derivatives?

- Root Cause Analysis : Variable yields (e.g., 40–70%) in nitro reductions may stem from catalyst poisoning (e.g., sulfur impurities). Pre-treat nickel catalysts with H flow at 100°C .

- Mitigation : Use HPLC to quantify intermediates and optimize stoichiometry (e.g., 1.2:1 amine:aldehyde ratio) .

Advanced: What strategies stabilize this compound under acidic conditions?

- Protection : Convert the amine to a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate in THF .

- Buffering : Maintain pH > 6 during reactions to prevent protonation-induced degradation .

Advanced: How to design enantioselective syntheses for chiral derivatives?

- Catalytic Systems : Use (R)- or (S)-BINAP ligands with palladium to achieve >90% enantiomeric excess in asymmetric hydrogenations .

- Chiral Resolution : Separate diastereomers via di-p-toluoyl tartaric acid salts in ethanol .

Basic: What are the stability profiles under varying temperatures?

- Thermal Degradation : TGA data show decomposition onset at 150°C. Store below 25°C for long-term stability .

- Freeze-Thaw : No aggregation observed after 5 cycles (–20°C to RT), confirmed by dynamic light scattering .

Advanced: How does substitution on the isoxazole ring impact biological activity?

- SAR Studies : Electron-withdrawing groups (e.g., –CF) at position 5 enhance binding to GABA receptors (K < 1 µM) .

- Computational Modeling : MD simulations show 3-phenyl substitution improves hydrophobic interactions in enzyme pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.